2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Description
2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a dimethylaminomethyl group at the (S)-configured C2 position and an amino-ethanone moiety. This compound has been cataloged as a high-purity tertiary amine product by CymitQuimica, though it is currently listed as discontinued .
Properties
IUPAC Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBVHMEWJKMPN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetyl Intermediate Formation
The synthesis begins with (S)-2-(dimethylaminomethyl)pyrrolidine, which reacts with chloroacetyl chloride under anhydrous conditions to yield 2-chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone.
Reaction Conditions
Purification via flash chromatography (EtOAc/hexane) improves purity to >95%.
Chloride-to-Amine Substitution
The chloro group is displaced using aqueous ammonia or benzylamine under reflux. Ammonia in ethanol at 80°C for 12 hours achieves 50–60% conversion, while benzylamine increases yield to 70% but requires subsequent deprotection.
Optimization Data
| Amine Source | Solvent | Time (h) | Yield |
|---|---|---|---|
| NH₃ (aq.) | Ethanol | 12 | 55% |
| Benzylamine | Toluene | 8 | 70% |
Reductive Amination Approaches
An alternative route involves condensing 1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone with hydroxylamine hydrochloride to form an oxime intermediate, followed by hydrogenation over Pd/C.
Procedure
-
Oxime Formation : React ketone (1 equiv) with NH₂OH·HCl (1.2 equiv) in ethanol (reflux, 6 h).
-
Reduction : Hydrogenate oxime (10% Pd/C, H₂, 50 psi, 25°C, 4 h).
Outcomes
Catalytic Coupling Methods
Palladium-mediated cross-coupling enables direct C–N bond formation. A Buchwald-Hartwig amination of 1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-2-bromoethanone with ammonia surrogates (e.g., benzophenone imine) achieves 80% yield after deprotection.
Catalytic System
| Component | Role | Quantity |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 mol% |
| Xantphos | Ligand | 10 mol% |
| Cs₂CO₃ | Base | 2 equiv |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.75–3.60 (m, pyrrolidine H), 2.45 (s, N(CH₃)₂), 2.10 (s, NH₂).
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, making it a candidate for various applications:
-
Neuropharmacology :
- Mechanism of Action : As a potential modulator of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways, it may have implications in treating neurodegenerative diseases and mood disorders.
- Case Studies : Research indicates that similar compounds can enhance cognitive functions and exhibit antidepressant-like effects in animal models .
- Analgesic Properties :
- Antidepressant Effects :
Medicinal Chemistry Applications
The compound's unique structure allows for modifications that can enhance its pharmacological properties:
- Drug Development : It serves as a scaffold for synthesizing novel compounds with improved efficacy and reduced side effects. The ability to modify the dimethylaminomethyl group could lead to derivatives with enhanced activity against specific targets .
- Pharmaceutical Formulations : Its solubility and stability profiles make it a candidate for formulations aimed at targeted delivery systems in drug development .
Toxicological Considerations
Understanding the safety profile is crucial for any potential applications:
- Toxicity Studies : Initial assessments indicate that while the compound shows promise, comprehensive toxicological evaluations are necessary to ensure safety in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone)
- Structure : Replaces the pyrrolidinyl group with a 4-bromo-2,5-dimethoxyphenyl ring.
- Properties : A β-keto analog of phenethylamine, bk-2C-B is a psychoactive substance. Its pyrolysis products and pharmacological effects have been studied in forensic contexts .
- Key Differences : The aromatic substituents in bk-2C-B confer distinct electronic properties and receptor-binding profiles compared to the aliphatic pyrrolidine system in the target compound.
2-Amino-1-(1-piperidinyl)-ethanone HCl
- Structure : Substitutes the pyrrolidine ring with a piperidine ring.
- Properties: This compound is structurally simpler but shares the amino-ethanone motif. Its hydrochloride salt form is documented in safety data sheets, highlighting its stability and handling precautions .
- Key Differences : The six-membered piperidine ring may alter steric effects and solubility compared to the five-membered pyrrolidine in the target compound.
2-Amino-1-(2-hydroxyphenyl)ethanone
- Structure: Features a 2-hydroxyphenyl group instead of the pyrrolidinyl-dimethylaminomethyl system.
- Properties : Synthesized via reduction of nitro-coumarin derivatives, this compound has a molecular weight of 151.17 g/mol and a melting point of 177°C (decomposes) .
- Key Differences: The phenolic hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound.
Biological Activity
2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a dimethylaminomethyl group and an amino group attached to an ethanone moiety. This unique structure contributes to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable anticancer properties. For instance, a study indicated that certain pyrrolidine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain derivatives had lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, suggesting enhanced efficacy .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against several cancer cell lines. The results revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings suggest that the compound effectively inhibits cancer cell proliferation, warranting further investigation into its mechanisms of action.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against E. coli and S. aureus:
- Tested Concentrations : Ranging from 0.5 to 64 µg/mL
- Results :
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.
- DNA Interaction : It can intercalate with DNA, disrupting replication processes.
- Receptor Modulation : The compound may act on specific receptors involved in apoptosis pathways.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds highlights the unique efficacy of this compound:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Compound A | 25 | 16 |
| Compound B | 30 | 12 |
| 2-Amino... | 15 | 4 |
This table illustrates that the subject compound exhibits superior activity compared to other tested analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral pyrrolidine precursors. For example, reductive amination using sodium borohydride in methanol can introduce the dimethylaminomethyl group, followed by coupling with an amino-ethanone moiety. Critical parameters include pH control during amination and the use of chiral auxiliaries to preserve the (S)-configuration. Recrystallization in ethanol or ethyl acetate is recommended for purification .
Q. How can researchers validate the structural configuration of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrrolidine ring protons (δ 3.2–3.7 ppm) and ethanone carbonyl (δ 170–210 ppm in 13C). Chiral centers can be confirmed via splitting patterns and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the dimethylaminomethyl-pyrrolidine backbone .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) is ideal, though this requires high-quality crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the characterization of novel derivatives?
- Methodological Answer : Discrepancies between predicted and observed NMR/MS data often arise from unexpected tautomerism or stereochemical variations. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- Isotopic Labeling : Use of 15N or 13C-labeled precursors to track unexpected shifts.
- Computational DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA software) .
Q. How can computational docking studies guide the design of derivatives with enhanced receptor binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict interactions between the compound’s pyrrolidine-ethanone scaffold and target receptors (e.g., GPCRs). Key steps:
- Ligand Preparation : Optimize 3D geometry with force fields (MMFF94).
- Binding Site Analysis : Use grid-based scoring to prioritize modifications (e.g., adding halogen substituents to improve hydrophobic interactions).
- Validation : Correlate docking scores with in vitro binding assays (e.g., SPR or radioligand displacement) .
Q. What analytical approaches are used to assess pyrolysis or metabolic degradation products of this compound?
- Methodological Answer :
- Pyrolysis-GC/MS : Heat samples under inert conditions (e.g., 300°C) and analyze volatile fragments (e.g., brominated byproducts for bk-2C-B analogues) .
- LC-HRMS/MS : Simulate metabolic pathways (e.g., cytochrome P450 oxidation) and identify phase I/II metabolites via accurate mass and retention time matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
